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Compound of Interest

Compound Name: Aphadilactone B

Cat. No.: B1150777 Get Quote

A comparative guide for researchers and drug development professionals on the emerging

biological activities of Aphadilactone B and its stereoisomers, providing a foundational

structure-activity relationship (SAR) analysis based on current experimental data.

Aphadilactone B is a recently identified natural product, one of four diastereomers

(Aphadilactones A-D) isolated from the leaves of Aphanamixis grandifolia.[1] These compounds

possess a novel and complex carbon skeleton, marking them as intriguing candidates for

further investigation in drug discovery. This guide provides a comparative analysis of the known

biological activities of Aphadilactone B and its related diastereomers, establishing a

preliminary structure-activity relationship to inform future research and development.

Comparative Biological Activity of Aphadilactone
Diastereomers
Initial biological screenings of Aphadilactones A-D have revealed significant antimalarial and

enzyme-inhibitory activities. The data, summarized in the table below, highlights the

stereochemical nuances that govern the potency of these compounds.
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Compound
Stereochemistry (5,
11, 5', 11')

Antimalarial
Activity (IC₅₀, nM)
[1]

DGAT-1 Inhibition
(IC₅₀, µM)[1]

Aphadilactone A 5R, 11R, 5'R, 11'R 190 ± 60 > 100

Aphadilactone B 5R, 11R, 5'S, 11'S 1350 ± 150 > 100

Aphadilactone C 5S, 11S, 5'S, 11'S 170 ± 10 0.46 ± 0.09

Aphadilactone D 5S, 11S, 5'R, 11'R 120 ± 50 > 100

IC₅₀ values represent the half-maximal inhibitory concentration. DGAT-1: Diacylglycerol O-

acyltransferase-1

Structure-Activity Relationship (SAR) Insights
The analysis of the biological data in conjunction with the distinct stereochemistry of each

Aphadilactone isomer provides the first glimpse into the SAR of this novel compound class.

Antimalarial Activity: The antimalarial activity appears to be highly sensitive to the

stereoconfiguration at the C-5, C-11, C-5', and C-11' positions. Aphadilactone D, with an (5S,

11S, 5'R, 11'R) configuration, exhibited the most potent antimalarial activity (IC₅₀ = 120 ± 50

nM).[1] Closely following is Aphadilactone C (5S, 11S, 5'S, 11'S) with an IC₅₀ of 170 ± 10 nM.

[1] Aphadilactone A (5R, 11R, 5'R, 11'R) also demonstrated significant potency (IC₅₀ = 190 ± 60

nM).[1] In stark contrast, Aphadilactone B (5R, 11R, 5'S, 11'S) was found to be the least

active, with an IC₅₀ of 1350 ± 150 nM.[1]

This suggests that the S configuration at both C-5 and C-11 of one of the monomeric units is

favorable for potent antimalarial activity. However, the dramatic drop in activity for

Aphadilactone B, which shares the (5R, 11R) configuration with the active Aphadilactone A in

one monomeric unit, indicates a more complex interaction where the relative stereochemistry

between the two monomeric units plays a crucial role.

DGAT-1 Inhibition: The most striking finding is the potent and selective inhibition of

diacylglycerol O-acyltransferase-1 (DGAT-1) by Aphadilactone C (IC₅₀ = 0.46 ± 0.09 µM), with a

selectivity index of over 217 against DGAT-2.[1] The other three diastereomers, including

Aphadilactone B, were inactive against DGAT-1 at concentrations up to 100 µM.[1] This
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pronounced selectivity points to a highly specific binding interaction that is only accommodated

by the (5S, 11S, 5'S, 11'S) stereochemistry of Aphadilactone C. This makes Aphadilactone C

the most potent natural DGAT-1 inhibitor discovered to date.[1]

The following diagram illustrates the structural relationships and their link to the observed

biological activities.

Aphadilactone Diastereomers

Biological Activity

Aphadilactone A
(5R, 11R, 5'R, 11'R) Potent Antimalarial

(IC₅₀: 120-190 nM)Active

No DGAT-1 Inhibition
(IC₅₀ > 100 µM)

Inactive

Aphadilactone B
(5R, 11R, 5'S, 11'S)

Weak Antimalarial
(IC₅₀: 1350 nM)

Inactive

Inactive

Aphadilactone C
(5S, 11S, 5'S, 11'S)

Active

Potent DGAT-1 Inhibition
(IC₅₀: 0.46 µM)Highly Active

Aphadilactone D
(5S, 11S, 5'R, 11'R)

Most Active

Inactive

Click to download full resolution via product page

Caption: Structure-activity relationship of Aphadilactone diastereomers.

Experimental Protocols
The following are generalized protocols for the key bioassays used to determine the activity of

Aphadilactone B and its related compounds, based on standard methodologies in the field.

Antimalarial Activity Assay
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The in vitro antimalarial activity of the compounds is typically assessed against a chloroquine-

sensitive strain of Plasmodium falciparum. The assay relies on the measurement of parasite

growth inhibition.

Parasite Culture:P. falciparum is cultured in human erythrocytes in RPMI 1640 medium

supplemented with human serum and hypoxanthine.

Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions,

which are then serially diluted to the desired concentrations in the culture medium.

Assay Procedure: Asynchronous cultures of parasitized erythrocytes are incubated with the

test compounds in 96-well plates for a specified period (e.g., 72 hours).

Growth Inhibition Measurement: Parasite growth is quantified using a fluorescent DNA-

intercalating dye (e.g., SYBR Green I). The fluorescence intensity, which is proportional to

the number of parasites, is measured using a microplate reader.

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of parasite growth

inhibition against the log of the compound concentration and fitting the data to a sigmoidal

dose-response curve.

Diacylglycerol O-Acyltransferase (DGAT-1) Inhibition
Assay
The inhibitory activity against DGAT-1 is determined using an in vitro enzymatic assay.

Enzyme and Substrate Preparation: Recombinant human DGAT-1 is used as the enzyme

source. The substrates, such as 1,2-dioleoyl-sn-glycerol and [¹⁴C]oleoyl-CoA, are prepared

in an appropriate assay buffer.

Compound Preparation: The test compounds are dissolved in DMSO and serially diluted.

Assay Procedure: The enzyme, substrates, and test compounds are incubated together in a

microplate. The reaction is initiated by the addition of the radiolabeled substrate.

Quantification of Product: The reaction is stopped, and the radiolabeled triacylglycerol

product is separated from the unreacted substrate using a lipid extraction method. The
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amount of radioactivity incorporated into the triacylglycerol is quantified using a scintillation

counter.

Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the

presence of the test compound to that of the control (DMSO). IC₅₀ values are determined by

plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Directions
The preliminary SAR for Aphadilactone B and its diastereomers reveals that stereochemistry

is a critical determinant of their biological activity. While Aphadilactone B itself shows weak

antimalarial activity and no DGAT-1 inhibition, its stereoisomers, particularly Aphadilactones C

and D, exhibit potent and, in the case of C, highly selective activities.[1] These findings

underscore the potential of the Aphadilactone scaffold as a starting point for the development of

novel therapeutic agents.

Future research should focus on the synthesis of additional analogs to further probe the SAR.

Modifications to the lactone rings, the side chains, and the dimeric linkage could provide

valuable insights into the key structural features required for enhanced potency and selectivity.

Furthermore, comprehensive cytotoxicity profiling against a panel of human cancer cell lines is

warranted to explore the potential of these compounds as anticancer agents, a known activity

for many other terpenoid lactones. The detailed experimental protocols provided herein can

serve as a foundation for these future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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